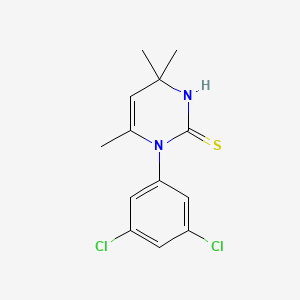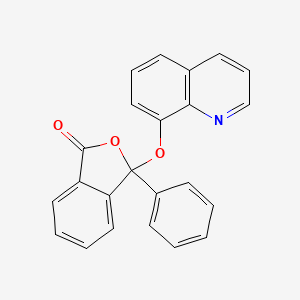![molecular formula C23H25NO5S2 B11652410 (5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652410.png)
(5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-(3-エトキシ-4-{2-[2-(2-メチルフェノキシ)エトキシ]エトキシ}ベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、医薬品化学や材料科学など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、チアゾリジンオン環と複数のエトキシ基とフェノキシ基を含むそのユニークな構造によって特徴付けられています。
準備方法
合成経路と反応条件
(5E)-5-(3-エトキシ-4-{2-[2-(2-メチルフェノキシ)エトキシ]エトキシ}ベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、複数段階のプロセスを含みます。一般的な方法の1つは、3-エトキシ-4-{2-[2-(2-メチルフェノキシ)エトキシ]エトキシ}ベンズアルデヒドと2-チオキソ-1,3-チアゾリジン-4-オンを塩基性条件下で縮合させることです。反応は通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、混合物は目的の生成物の形成を促進するために加熱されます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が、より大規模に用いられる場合があります。連続フロー反応器と自動システムの使用は、製造プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、高純度の化合物が得られます。
化学反応の分析
反応の種類
(5E)-5-(3-エトキシ-4-{2-[2-(2-メチルフェノキシ)エトキシ]エトキシ}ベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して行うことができます。
置換: 求核置換反応は、エトキシ基またはフェノキシ基で起こる可能性があります。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化アルミニウムリチウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
生成される主要な生成物
酸化: スルホキシドまたはスルホンを形成します。
還元: アルコールまたはアミンを形成します。
置換: 置換されたチアゾリジンオンを形成します。
科学研究での用途
化学
化学において、(5E)-5-(3-エトキシ-4-{2-[2-(2-メチルフェノキシ)エトキシ]エトキシ}ベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、創薬のための多様な化学ライブラリの作成が可能になります。
生物学
生物学的研究において、この化合物は、酵素阻害剤としての可能性について研究されています。特定の酵素と相互作用する能力は、新規治療薬の開発のための候補となります。
医学
医学において、(5E)-5-(3-エトキシ-4-{2-[2-(2-メチルフェノキシ)エトキシ]エトキシ}ベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、その抗炎症作用と抗癌作用の可能性について調査されています。予備研究では、特定の癌細胞の増殖を阻害する可能性が示唆されています。
工業
産業部門では、この化合物は、熱安定性や導電率などのユニークな特性を持つ新しい材料の開発における用途について探求されています。
科学的研究の応用
(5E)-5-[(3-ETHOXY-4-{2-[2-(2-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
(5E)-5-(3-エトキシ-4-{2-[2-(2-メチルフェノキシ)エトキシ]エトキシ}ベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的との相互作用を伴います。例えば、酵素の活性部位に結合することにより、基質の結合とそれに続く触媒活性を阻害する可能性があります。その作用に関与する経路には、細胞の増殖とアポトーシスを調節するシグナル伝達カスケードの調節が含まれます。
類似の化合物との比較
類似の化合物
- (5E)-5-(3-エトキシ-4-{2-[2-(2-クロロフェノキシ)エトキシ]エトキシ}ベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オン
- (5E)-5-(3-エトキシ-4-{2-[2-(2-フルオロフェノキシ)エトキシ]エトキシ}ベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オン
独自性
類似の化合物と比較して、(5E)-5-(3-エトキシ-4-{2-[2-(2-メチルフェノキシ)エトキシ]エトキシ}ベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、メチルフェノキシ基の存在により独自の特性を示します。この基は、その親油性を高め、細胞膜への透過能力を向上させる可能性があり、創薬のためのより効果的な候補となります。
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall reactivity.
Ringer’s Lactate Solution: Although not structurally similar, it is another example of a compound with multiple applications in medicine and industry.
Uniqueness
What sets (5E)-5-[(3-ETHOXY-4-{2-[2-(2-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of a thiazolidinone ring and multiple ether linkages, which confer specific chemical properties and potential biological activities that are not found in simpler compounds.
特性
分子式 |
C23H25NO5S2 |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
(5E)-5-[[3-ethoxy-4-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25NO5S2/c1-3-27-20-14-17(15-21-22(25)24-23(30)31-21)8-9-19(20)29-13-11-26-10-12-28-18-7-5-4-6-16(18)2/h4-9,14-15H,3,10-13H2,1-2H3,(H,24,25,30)/b21-15+ |
InChIキー |
DBNVANXKPFVYAR-RCCKNPSSSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCCOCCOC3=CC=CC=C3C |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCCOCCOC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-8-ethoxy-6-(2-methoxystyryl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652332.png)
![N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide](/img/structure/B11652342.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11652352.png)
![Propan-2-yl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652355.png)
![ethyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11652365.png)
![Diethyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11652367.png)
![Ethyl 5-(acetyloxy)-2-[(diethylamino)methyl]-1-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11652370.png)
![1-[2-(2-Bromophenoxy)propanoyl]indoline](/img/structure/B11652371.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11652375.png)
![4-{(Phenoxycarbonyl)[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl phenyl carbonate](/img/structure/B11652383.png)


![4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)
![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
